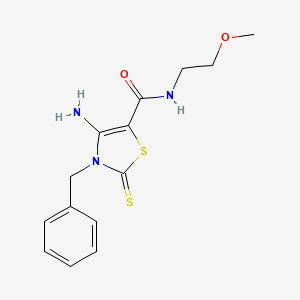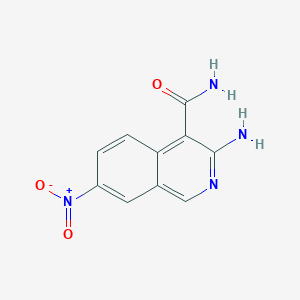![molecular formula C21H23N3O2 B4333752 N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B4333752.png)
N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and oncology.
Mécanisme D'action
DPA-714 binds selectively to N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, which is located on the outer membrane of mitochondria. This compound is involved in the transport of cholesterol and other molecules into mitochondria, as well as in the regulation of mitochondrial function and apoptosis. This compound expression is upregulated in response to various stressors, including inflammation, oxidative stress, and hypoxia. DPA-714 can modulate this compound activity and affect various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and physiological effects:
DPA-714 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In general, DPA-714 can modulate the expression of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and affect mitochondrial function. DPA-714 can also induce apoptosis in cancer cells and sensitize them to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 has several advantages for lab experiments, including its high selectivity for N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, its ability to cross the blood-brain barrier, and its low toxicity. DPA-714 can be used in various experimental models, including cell culture, animal models, and human studies. However, there are also some limitations to the use of DPA-714, including its high cost, the need for specialized equipment for PET imaging, and the potential for off-target effects.
Orientations Futures
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide ligands with improved selectivity and affinity. Another area of interest is the use of DPA-714 as a therapeutic agent for various neurological and oncological disorders. Finally, there is a need for further research into the mechanisms of action of DPA-714 and its effects on cellular processes.
Applications De Recherche Scientifique
DPA-714 has been widely used in scientific research, particularly in the fields of neuroscience and oncology. In neuroscience, DPA-714 is used as a radioligand for positron emission tomography (PET) imaging of N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide expression in the brain. This compound expression is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. PET imaging with DPA-714 can provide valuable insights into the pathophysiology of these disorders and help in the development of new treatments.
In oncology, DPA-714 has shown potential as a diagnostic and therapeutic agent for various types of cancer. This compound expression is upregulated in many types of cancer, including breast cancer, lung cancer, and glioma. DPA-714 can be used as a radioligand for PET imaging of this compound expression in tumors, which can help in the early detection and staging of cancer. DPA-714 can also be conjugated with chemotherapeutic agents to selectively target cancer cells and improve the efficacy of treatment.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23(2)13-8-12-22-21(26)20(25)19-18(16-9-4-3-5-10-16)15-17-11-6-7-14-24(17)19/h3-7,9-11,14-15H,8,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXMYHCCIPOBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-nitro-1'-phenyl-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4333682.png)
![2-pyridin-4-yl-5-(2-thienyl)-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4333686.png)
![methyl 2-{[N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4333692.png)
![methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333698.png)
![3-(4-chlorophenyl)-5,7-di-2-furyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B4333706.png)
![7-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4333712.png)

![ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4333735.png)
![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B4333745.png)
![N-[2-(1-adamantyloxy)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4333756.png)
![5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4333764.png)
![N-dibenzo[b,d]furan-3-yl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B4333781.png)